

# Alfacalcidol Impurity C: A Comprehensive Technical Examination

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Impurity C of Alfacalcidol*

Cat. No.: *B13852015*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Alfacalcidol, a synthetic analog of vitamin D, is a crucial therapeutic agent for managing calcium and phosphate metabolism disorders. As with any active pharmaceutical ingredient (API), the control of impurities is paramount to ensure its safety and efficacy. This technical guide provides an in-depth analysis of Alfacalcidol Impurity C, a known related substance. This document details its chemical identity, formation, and analytical characterization to support research, quality control, and drug development activities.

## Chemical Identity and Structure

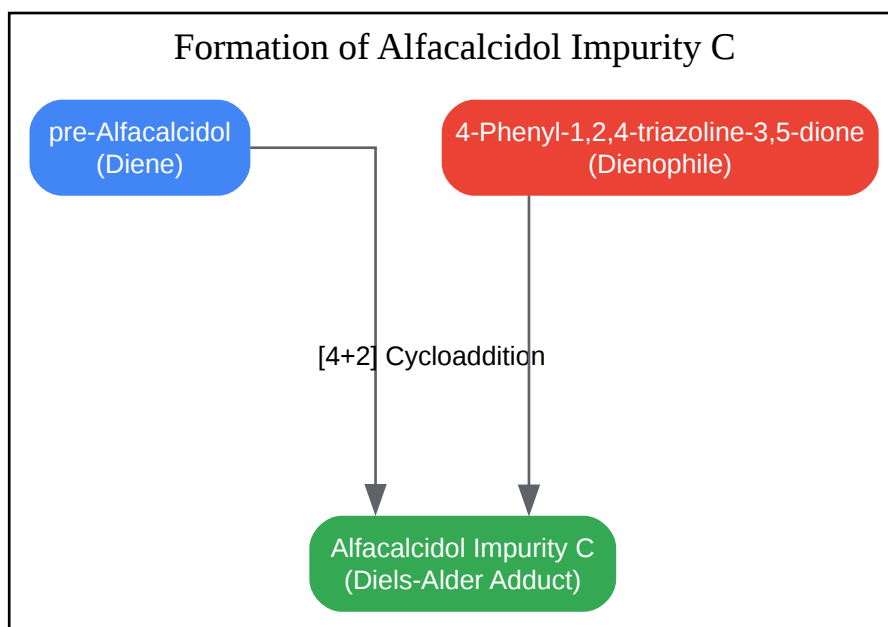
Alfacalcidol Impurity C is scientifically recognized as the Diels-Alder adduct of pre-Alfacalcidol and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). Pre-alfacalcidol is a thermally induced isomer of alfacalcidol.<sup>[1]</sup> The formation of this impurity is a result of a [4+2] cycloaddition reaction.

The key identifiers for Alfacalcidol Impurity C are summarized in the table below.

Parameter	Value	Reference(s)
CAS Number	82266-85-1	[2][3]
Molecular Formula	C <sub>35</sub> H <sub>49</sub> N <sub>3</sub> O <sub>4</sub>	[3]
Molecular Weight	575.78 g/mol	[3]
IUPAC Name	(10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-14-methyl-13-[(2R)-6-methylheptan-2-yl]-4-phenyl-2,4,6-triazatetracyclo[7.7.0.0.0 <sup>2,6</sup> .0 <sup>10,14</sup> ]hexadec-8-ene-3,5-dione	[3]
Synonyms	pre-Alfacalcidol PTAD Adduct; 6ξ-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-en-1-yl]-17β-[(2R)-6-methylheptan-2-yl]-2-phenyl-2,5,10-triaza-4-nor-9ξ-estr-7-ene-1,3-dione	[3][4]

## Formation Pathway

Alfacalcidol Impurity C is not typically a process-related impurity from the synthesis of alfacalcidol itself, but rather a product of a specific chemical reaction, often used for analytical derivatization. It can also be formed if alfacalcidol is exposed to PTAD under conditions that favor the Diels-Alder reaction. The reaction involves the conjugated diene system of pre-alfacalcidol and the dienophile, PTAD.



[Click to download full resolution via product page](#)

Caption: Formation of Alfacalcidol Impurity C via a Diels-Alder reaction.

## Analytical Characterization

The primary method for the identification and quantification of Alfacalcidol Impurity C is Liquid Chromatography-Mass Spectrometry (LC-MS). The use of PTAD as a derivatizing agent significantly enhances the ionization efficiency and, therefore, the sensitivity of detection for alfacalcidol and its related substances.

## Mass Spectrometry Data

A study on the LC-MS analysis of alfacalcidol derivatized with PTAD provides the following multiple reaction monitoring (MRM) ion pairs.

Compound	Parent Ion (m/z)	Fragment Ion (m/z)	Reference(s)
Alfacalcidol-PTAD Adduct	576.4	314.1	[5]

The fragmentation resulting in the 314.1 m/z ion is reported to be from the cleavage of the C6-7 bond.[5]

## Spectroscopic Data

Detailed experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for Alfacalcidol Impurity C are not readily available in the public domain. For unequivocal structure confirmation and characterization of a reference standard, acquisition of such data would be a critical step.

## Experimental Protocols

While a specific protocol for the preparative synthesis of Alfacalcidol Impurity C as a reference standard is not widely published, the following analytical derivatization procedure for LC-MS analysis has been described and can be adapted.

Objective: To derivatize alfacalcidol with PTAD for sensitive quantification by LC-MS.

Materials:

- Alfacalcidol sample
- 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
- Dichloromethane
- Acetonitrile
- Standard laboratory glassware and equipment

Procedure:

- Sample Preparation: Dissolve the alfacalcidol sample in an appropriate solvent. For samples in complex matrices, such as pharmaceutical formulations, an initial extraction with dichloromethane may be necessary to remove excipients.[5]
- Derivatization: Add a solution of PTAD in a suitable solvent (e.g., acetonitrile) to the alfacalcidol solution. The reaction is typically carried out under ambient conditions.[5]

- **Reaction Monitoring:** The progress of the reaction can be monitored by observing the disappearance of the characteristic pink color of the PTAD solution.
- **LC-MS Analysis:**
  - **Chromatographic Separation:** A reverse-phase C18 column is suitable for the separation of the derivatized product.[6]
  - **Mobile Phase:** A gradient or isocratic elution with a mixture of acetonitrile and water is commonly used.[6]
  - **Mass Spectrometric Detection:** Utilize a tandem mass spectrometer operating in MRM mode to monitor the specific parent and fragment ion transitions for the alfacalcidol-PTAD adduct (576.4 → 314.1).[5]

## Biological Activity

There is a lack of publicly available scientific literature detailing the specific biological activity of Alfacalcidol Impurity C. It is known that alfacalcidol is a pro-drug for calcitriol, a potent activator of the Vitamin D Receptor (VDR). Research on other vitamin D-PTAD adducts, such as PT19c (derived from ergocalciferol), has shown that such modifications can lead to compounds with altered biological profiles, including weak VDR antagonism and VDR-independent anticancer activity.[7] However, these findings cannot be directly extrapolated to Alfacalcidol Impurity C, and its interaction with the VDR and potential physiological effects remain uncharacterized. Further research would be required to elucidate any potential biological activity.

## Conclusion

Alfacalcidol Impurity C is the well-defined chemical entity formed from the Diels-Alder reaction of pre-alfacalcidol and PTAD. Its analytical detection is significantly enhanced by this derivatization, making LC-MS a highly sensitive method for its quantification. While its chemical structure and formation are understood, a comprehensive profile, particularly regarding its biological activity and detailed spectroscopic characterization (NMR), is not fully available in the public domain. This guide provides a foundational understanding for researchers and professionals in the pharmaceutical industry, highlighting the known characteristics of this impurity and identifying areas where further investigation is warranted.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. BJOC - Search Results [beilstein-journals.org]
- 2. ijrti.org [ijrti.org]
- 3. researchgate.net [researchgate.net]
- 4. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 7. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [Alfacalcidol Impurity C: A Comprehensive Technical Examination]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13852015#chemical-structure-of-alfacalcidol-impurity-c]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)